molecular formula C11H23NO2Si B033574 (S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one CAS No. 106191-02-0

(S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one

Cat. No.: B033574
CAS No.: 106191-02-0
M. Wt: 229.39 g/mol
InChI Key: NUPOYZPOLQAMAK-VIFPVBQESA-N
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Description

(S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. It is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group attached to the oxygen atom of the pyrrolidinone ring. This compound is often used in organic synthesis due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one typically involves the protection of the hydroxyl group in the pyrrolidinone ring with a tert-butyldimethylsilyl group. This can be achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the silyl-protected hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one involves its reactivity as a protected hydroxyl group. The tert-butyldimethylsilyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This allows for selective reactions at other sites in the molecule. The compound can be deprotected under acidic or basic conditions to reveal the free hydroxyl group, which can then participate in further chemical reactions.

Comparison with Similar Compounds

(S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one can be compared with other silyl-protected pyrrolidinones, such as:

    (S)-3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-2-one: Similar in structure but with the silyl group at a different position.

    (S)-4-((tert-Butyldimethylsilyl)oxy)pyrrolidin-2-one: Another isomer with the silyl group at the 4-position.

The uniqueness of this compound lies in its specific reactivity and stability, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

(5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2Si/c1-11(2,3)15(4,5)14-8-9-6-7-10(13)12-9/h9H,6-8H2,1-5H3,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPOYZPOLQAMAK-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60437550
Record name (S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106191-02-0
Record name (S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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